

Nafamostat's Antiviral Properties Against Coronaviruses: A Technical Guide

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Abstract

Nafamostat, a synthetic serine protease inhibitor, has emerged as a potent antiviral agent against coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[1][2] Its primary mechanism of action involves the inhibition of the host cell surface protease, Transmembrane Protease, Serine 2 (TMPRSS2), which is crucial for the proteolytic cleavage and activation of the viral spike (S) protein, a requisite step for viral entry into host cells.[3][4] In vitro studies have consistently demonstrated Nafamostat's high potency, often in the low nanomolar range, in blocking viral entry and replication in relevant human cell lines.[3][5] This technical guide provides an in-depth overview of the antiviral properties of Nafamostat against coronaviruses, detailing its mechanism of action, summarizing quantitative efficacy data, outlining key experimental protocols, and visualizing the associated cellular pathways.

Introduction: The Role of TMPRSS2 in Coronavirus Entry

Coronaviruses, such as SARS-CoV-2 and MERS-CoV, are enveloped RNA viruses whose entry into host cells is mediated by their spike (S) glycoproteins.[3][6] This process begins with the binding of the S1 subunit of the spike protein to a specific host cell receptor, which is Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2.[7][8] Following receptor binding, the S protein must be cleaved at the S2' site to activate its fusogenic potential, enabling the fusion of the viral and host cell membranes.[9]

In respiratory epithelia, this critical activation step is predominantly carried out by the host cell surface serine protease TMPRSS2.[9][10] By cleaving the S protein, TMPRSS2 facilitates viral entry directly at the plasma membrane.[11] The indispensable role of TMPRSS2 in the lifecycle of these viruses makes it a prime therapeutic target for antiviral drug development.[3][12] Inhibiting TMPRSS2 can effectively block the virus from entering host cells, thereby preventing infection.[12][13]

Mechanism of Action of Nafamostat

Nafamostat mesylate is a broad-spectrum serine protease inhibitor.[1][14] Its antiviral activity against coronaviruses stems from its potent inhibition of TMPRSS2.[4][7] By binding to the active site of TMPRSS2, Nafamostat prevents the protease from cleaving the coronavirus S protein.[7][12] This inhibition of S protein priming effectively blocks the fusion of the viral envelope with the host cell membrane, thus halting viral entry.[1][7] Studies have shown that the antiviral activity of Nafamostat is lost in cells that do not express TMPRSS2 (e.g., Vero E6 cells), confirming that its primary mechanism is through the inhibition of this specific host protease rather than direct virucidal action.[9]

Beyond its primary role in blocking viral entry, Nafamostat also exhibits other properties that may be beneficial in the context of COVID-19. It has been used clinically in Japan and Korea for acute pancreatitis and disseminated intravascular coagulation (DIC), possessing anticoagulant and anti-inflammatory effects.[1][4][15] These secondary activities could help manage complications associated with severe COVID-19, such as thrombosis and cytokine storms.[1][15]

Caption: Nafamostat blocks viral entry by inhibiting the TMPRSS2 protease.

Quantitative Efficacy Data

Numerous in vitro studies have quantified the potent antiviral activity of Nafamostat against various coronaviruses. The tables below summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values from key studies.

Table 1: Antiviral Activity of Nafamostat against SARS-CoV-2

Cell Line	Assay Type	EC ₅₀ / IC ₅₀ (nM)	Reference
Calu-3	Viral Infection	2.2	[9]
Calu-3	Viral Infection	~10	[2][5]
Calu-3	Viral Infection	37	[15]
VeroE6/TMPRSS2	Viral Infection	~30,000	[5]
H3255	Viral Infection	-	[15]

Note: The higher EC₅₀ in VeroE6/TMPRSS2 cells suggests a predominance of the TMPRSS2-independent endosomal entry pathway in this cell line.[5][16]

Table 2: Comparative Potency of Nafamostat and Camostat

Virus	Cell Line	Nafamostat EC ₅₀ /IC ₅₀ (nM)	Camostat EC ₅₀ /IC ₅₀ (nM)	Fold Difference	Reference
SARS-CoV-2	Calu-3	2.2	14.8	~7x more potent	[9]
SARS-CoV-2	Calu-3	~1-10	~10-100	~10x more potent	[5]
MERS-CoV	Calu-3	2.2	-	-	[9]
MERS-CoV	293FT Fusion Assay	-	-	~10x more potent	[5]

Note: Multiple studies confirm that Nafamostat is significantly more potent than Camostat, another TMPRSS2 inhibitor.[3][5][9][17]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antiviral properties of Nafamostat.

Cell-Based TMPRSS2 Enzymatic Inhibition Assay

This assay directly measures the ability of Nafamostat to inhibit the enzymatic activity of TMPRSS2 on the surface of live cells.[\[12\]](#)

- **Cell Seeding and Transfection:** Human Embryonic Kidney 293T (HEK-293T) cells are seeded in a 96-well plate.[\[18\]](#) The following day, cells are transfected with a plasmid expressing full-length human TMPRSS2.[\[12\]](#)[\[18\]](#) Mock-transfected cells serve as a negative control.[\[18\]](#)
- **Compound Treatment:** 24-48 hours post-transfection, the culture medium is removed. Cells are washed and incubated with serial dilutions of Nafamostat (or vehicle control, e.g., DMSO) for 30-60 minutes at 37°C.[\[12\]](#)[\[18\]](#)
- **Substrate Addition and Measurement:** A fluorogenic peptide substrate for TMPRSS2 (e.g., BOC-Gln-Ala-Arg-AMC) is added to all wells.[\[12\]](#) The plate is immediately placed in a fluorescence plate reader, and the kinetic increase in fluorescence (resulting from substrate cleavage) is measured over 1-2 hours.[\[18\]](#)
- **Data Analysis:** The rate of substrate cleavage is calculated from the slope of the fluorescence versus time curve. The rates are normalized to the vehicle control (100% activity) and mock-transfected cells (0% activity). The IC₅₀ value is determined by fitting the dose-response curve.[\[12\]](#)[\[18\]](#)

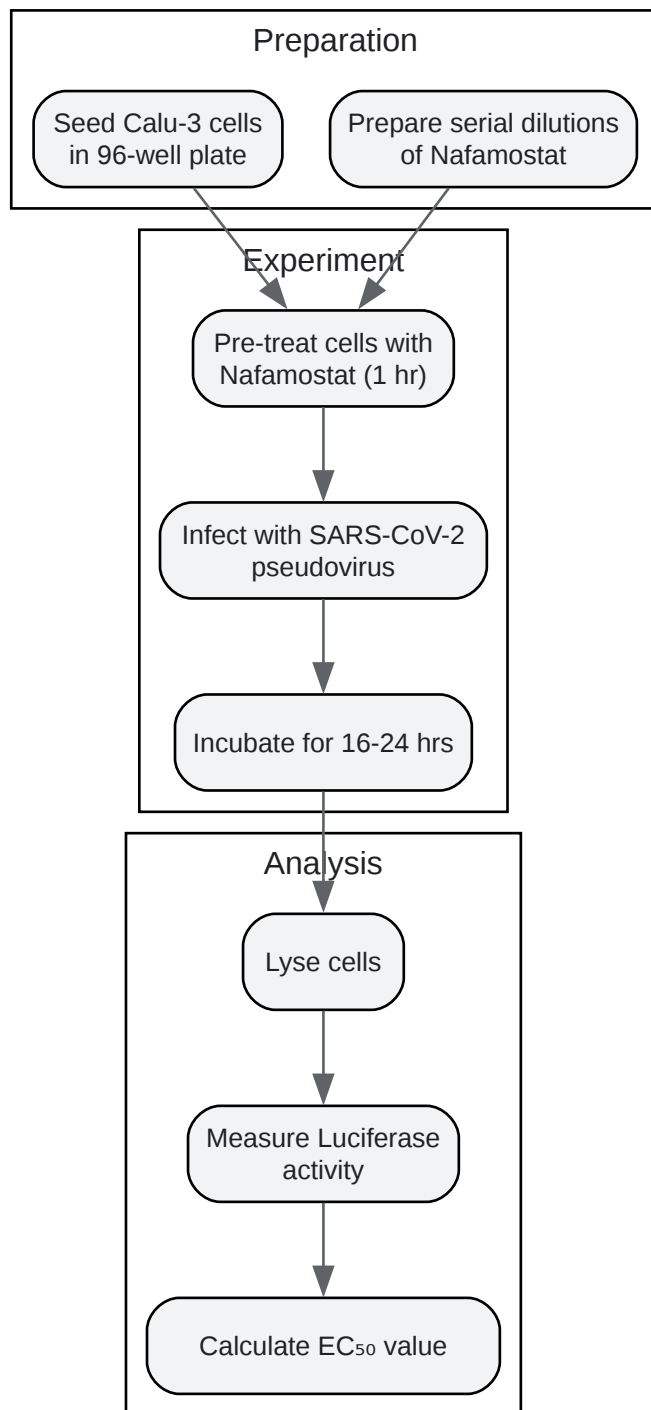
SARS-CoV-2 Pseudovirus Entry Inhibition Assay

This assay uses replication-deficient viral particles to safely quantify the inhibition of S protein-mediated viral entry.[\[3\]](#)[\[18\]](#)

- **Cell Culture:** Calu-3 human lung epithelial cells, which endogenously express ACE2 and TMPRSS2, are seeded in 96-well plates and allowed to form a confluent monolayer.[\[3\]](#)[\[14\]](#)[\[18\]](#)
- **Compound Pre-treatment:** Cells are pre-treated with various concentrations of Nafamostat for 1 hour at 37°C.[\[9\]](#)

- Infection: The medium containing Nafamostat is removed and replaced with a medium containing SARS-CoV-2 pseudovirus (e.g., VSV particles pseudotyped with the SARS-CoV-2 S protein and carrying a luciferase reporter gene) in the presence of the corresponding Nafamostat concentration.[\[3\]](#)
- Incubation and Lysis: The cells are incubated for 16-24 hours to allow for viral entry and reporter gene expression.[\[3\]](#) Subsequently, the cells are lysed.
- Quantification: Luciferase activity in the cell lysates is measured using a luminometer.[\[3\]](#) The reduction in luciferase signal in Nafamostat-treated cells compared to vehicle-treated cells indicates inhibition of viral entry. The EC₅₀ is calculated from the dose-response curve.[\[3\]](#)

Experimental Workflow: Pseudovirus Entry Inhibition Assay

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Caption: Workflow for a SARS-CoV-2 pseudovirus entry inhibition assay.

Authentic Virus Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication and spread of infectious SARS-CoV-2.

- **Cell Culture:** Confluent monolayers of susceptible cells (e.g., Calu-3) are prepared in multi-well plates.[\[14\]](#)
- **Compound Treatment and Infection:** Cells are pre-treated with serial dilutions of Nafamostat for 1 hour before the drug-containing medium is removed.[\[9\]](#) The cells are then inoculated with a known quantity of infectious SARS-CoV-2 for 1 hour to allow for viral adsorption.[\[9\]](#)
- **Overlay:** After the inoculation period, the virus-containing medium is removed, and cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of Nafamostat. This restricts viral spread to adjacent cells, leading to the formation of localized lesions or "plaques".
- **Incubation and Visualization:** Plates are incubated for 2-3 days to allow for plaque formation. Cells are then fixed (e.g., with 4% formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.
- **Data Analysis:** Plaques are counted, and the percentage of plaque reduction in drug-treated wells is calculated relative to vehicle-treated wells. The EC_{50} is determined from the dose-response curve.

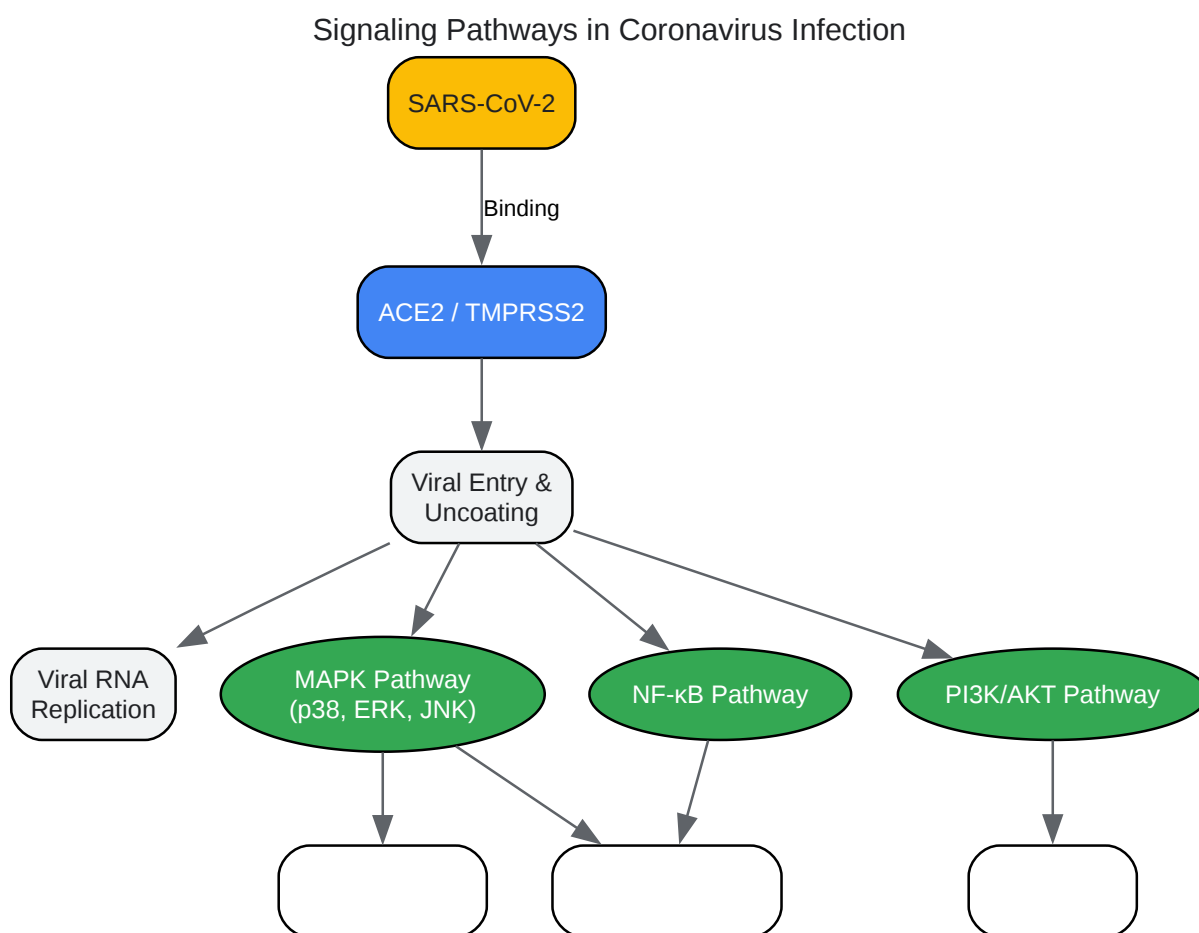
Signaling Pathways in Coronavirus Infection

Coronavirus infection triggers a complex network of intracellular signaling pathways that are involved in viral replication, propagation, and the host's antiviral response.[\[19\]](#) While Nafamostat's primary action is at the cell surface, understanding these downstream pathways is crucial for developing combination therapies. Key pathways dysregulated by coronavirus infection include:

- **MAPK Pathways (p38, ERK, JNK):** Mitogen-Activated Protein Kinase (MAPK) pathways are often activated by viral proteins and can facilitate viral entry, replication, and the production of inflammatory cytokines.[\[8\]](#)[\[19\]](#)

- **PI3K/AKT Pathway:** This pathway is vital for cell survival and can be manipulated by coronaviruses to prevent premature apoptosis of the host cell, thereby maximizing viral replication.[19]
- **NF- κ B Pathway:** The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- κ B) pathway is a central regulator of the inflammatory response.[20] SARS-CoV-2 can activate this pathway, contributing to the "cytokine storm" observed in severe COVID-19.[19][20]

Nafamostat's ability to block the initial viral entry step prevents the activation of these downstream signaling cascades that are dependent on successful infection.



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Caption: Coronavirus entry triggers multiple downstream signaling pathways.

In Vivo and Clinical Studies

The promising in vitro data for Nafamostat has led to its evaluation in animal models and human clinical trials.

- **In Vivo Animal Studies:** In mouse models sensitized to SARS-CoV-2 infection, intranasal administration of Nafamostat significantly reduced lung viral titers and virus-induced weight loss.[9][10][17] The protective effect was most pronounced when the drug was administered prophylactically or shortly after viral inoculation.[9][17] Studies in hamsters have also shown that a combination of Nafamostat and interferon- α can effectively suppress SARS-CoV-2 infection.[21][22]
- **Clinical Trials:** Nafamostat has been evaluated in several clinical trials for the treatment of COVID-19.[13][23][24] A randomized trial involving hospitalized patients showed a high probability that Nafamostat reduced the odds of death or the need for organ support, although the trial was stopped early and did not reach definitive conclusions.[25][26] Other clinical reports and case series have suggested a potential benefit in patients with moderate to severe COVID-19, sometimes in combination with other antivirals like favipiravir.[15][27][28] However, results have been mixed across different studies, and more robust data from large-scale trials are needed to establish its clinical efficacy and safety profile for COVID-19.[29]

Conclusion and Future Directions

Nafamostat is a highly potent inhibitor of TMPRSS2, effectively blocking the entry of SARS-CoV-2, MERS-CoV, and other coronaviruses into host cells in vitro.[5][9] Its mechanism of action is well-defined, and its efficacy has been demonstrated in preclinical animal models.[9][17] While some clinical studies have shown promising signals, its definitive role in the treatment of COVID-19 remains to be fully elucidated.

Future research should focus on:

- Large, well-controlled randomized clinical trials to clarify the clinical benefits and risks of Nafamostat in different stages of COVID-19.[15]
- Evaluation of alternative delivery routes, such as inhalation, which could deliver higher concentrations of the drug directly to the primary site of infection in the respiratory tract.

- Studies on the efficacy of Nafamostat in combination with direct-acting antivirals (e.g., remdesivir, molnupiravir) to target multiple stages of the viral lifecycle, which may lead to synergistic effects.[30]
- Investigation of Nafamostat's activity against emerging SARS-CoV-2 variants, as some variants may have altered dependencies on the TMPRSS2 entry pathway.[15]

In conclusion, Nafamostat remains a promising candidate for the prevention and treatment of coronavirus infections, meriting continued investigation by the scientific and medical communities.

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References

- 1. scientificarchives.com [scientificarchives.com]
- 2. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Nafamostat for treatment of COVID-19 | Doherty Website [doherty.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. The anticoagulant nafamostat potently inhibits SARS-CoV-2 infection in vitro: an existing drug with multiple possible therapeutic effects | bioRxiv [biorxiv.org]
- 7. Potential mechanisms of nafamostat therapy for severe COVID-19 pneumonia with disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. inrae.fr [inrae.fr]
- 12. biorxiv.org [biorxiv.org]
- 13. Nafamostat to be evaluated as potential treatment for COVID-19 — Department of Pharmacology [pharm.ox.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 20. COVID-19 signalome: Pathways for SARS-CoV-2 infection and impact on COVID-19 associated comorbidity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 23. Discovery of TMPRSS2 Inhibitors from Virtual Screening as a Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. A Randomized Trial of Nafamostat for Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ascot-trial.edu.au [ascot-trial.edu.au]
- 27. Clinical efficacy of Nafamostat Mesylate in combination with Favipiravir for COVID-19 pneumonia treatment review article - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. c19early.org [c19early.org]
- 30. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
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